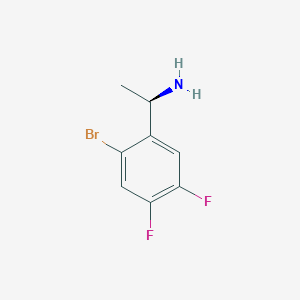
(1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, with an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of fluorine atoms to specific positions on the phenyl ring.
Amination: Introduction of the ethanamine group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives with various functional groups
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for more complex molecules.
Biology:
- Potential applications in the development of pharmaceuticals.
- May act as a ligand in biochemical studies.
Medicine:
- Investigated for potential therapeutic properties.
- Could be used in drug design and development.
Industry:
- Utilized in the production of advanced materials.
- May be used in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
- (1r)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine
- (1r)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-amine
- (1r)-1-(2-Bromo-4,5-dichlorophenyl)ethan-1-amine
Uniqueness:
- The presence of both bromine and fluorine atoms may confer unique reactivity and properties.
- Specific positioning of halogen atoms can influence the compound’s behavior in chemical reactions and its biological activity.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and research articles would be necessary.
Propriétés
Formule moléculaire |
C8H8BrF2N |
|---|---|
Poids moléculaire |
236.06 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-4,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
Clé InChI |
XYHKLIYKGJZEHS-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1Br)F)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1Br)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


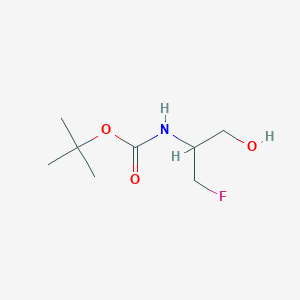
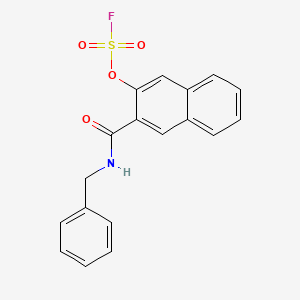

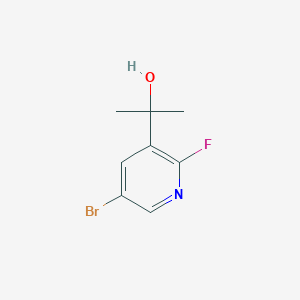
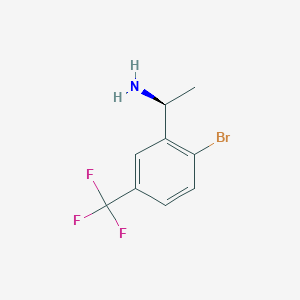
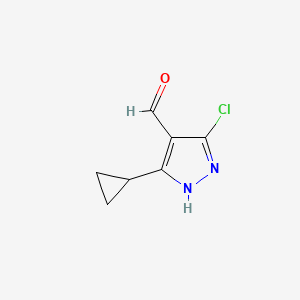


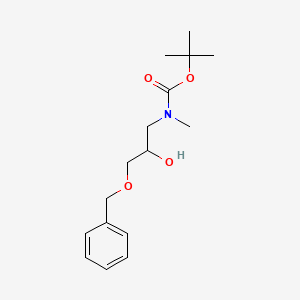
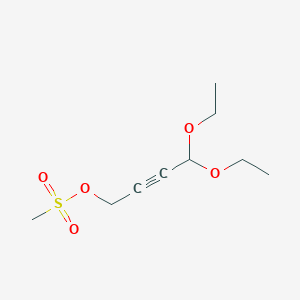
![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)

![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
